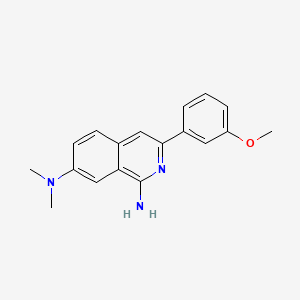

3-Arylisoquinolinamine derivative

Übersicht

Beschreibung

3-Arylisoquinolinamin-Derivate sind eine Klasse von Verbindungen, die für ihre signifikante Antitumoraktivität bekannt sind. Diese Verbindungen zeichnen sich durch das Vorhandensein einer Arylgruppe aus, die an die Isoquinolinaminstruktur gebunden ist. Sie haben vielversprechende Ergebnisse bei der Hemmung des Wachstums verschiedener Krebszelllinien gezeigt, was sie zu einem interessanten Thema in der pharmazeutischen Chemie macht .

Wissenschaftliche Forschungsanwendungen

3-arylisoquinolinamine derivatives have a wide range of scientific research applications:

Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.

Biology: They are studied for their interactions with biological macromolecules and their effects on cellular processes.

Medicine: The antitumor activity of these derivatives makes them potential candidates for cancer therapy. .

Industry: These compounds are used in the development of new pharmaceuticals and agrochemicals.

Wirkmechanismus

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-Arylisoquinolinamin-Derivaten beinhaltet typischerweise die Reaktion von Isoquinolin mit Arylhalogeniden unter bestimmten Bedingungen. Ein häufiges Verfahren ist die palladiumkatalysierte Kreuzkupplung, die die Bildung der Aryl-Isoquinolinbindung ermöglicht. Die Reaktionsbedingungen beinhalten oft die Verwendung eines Palladiumkatalysators, einer Base wie Kaliumcarbonat und eines Lösungsmittels wie Dimethylformamid. Die Reaktion wird üblicherweise bei erhöhten Temperaturen durchgeführt, um eine vollständige Umsetzung zu gewährleisten .

Industrielle Produktionsverfahren

Die industrielle Produktion von 3-Arylisoquinolinamin-Derivaten folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und automatisierten Systemen hilft bei der Skalierung der Produktion, während die Reinheit und Ausbeute des Endprodukts erhalten bleibt. Die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Katalysatorkonzentration, ist entscheidend für eine effiziente industrielle Produktion .

Chemische Reaktionsanalyse

Arten von Reaktionen

3-Arylisoquinolinamin-Derivate durchlaufen verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindungen können oxidiert werden, um Chinolin-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können den Isoquinolinring in Tetrahydroisoquinolin-Derivate umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Reagenzien wie Alkylhalogenide, Arylhalogenide und Sulfonylchloride werden in Substitutionsreaktionen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene substituierte Isoquinoline und Tetrahydroisoquinoline, die verschiedene biologische Aktivitäten aufweisen .

Wissenschaftliche Forschungsanwendungen

3-Arylisoquinolinamin-Derivate haben eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Chemie: Diese Verbindungen werden als Zwischenprodukte bei der Synthese komplexerer Moleküle verwendet.

Biologie: Sie werden auf ihre Wechselwirkungen mit biologischen Makromolekülen und ihre Auswirkungen auf zelluläre Prozesse untersucht.

Medizin: Die Antitumoraktivität dieser Derivate macht sie zu potenziellen Kandidaten für die Krebstherapie. .

Industrie: Diese Verbindungen werden bei der Entwicklung neuer Pharmazeutika und Agrochemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 3-Arylisoquinolinamin-Derivaten beinhaltet die Hemmung des Zellwachstums und die Induktion des Zelltods in Krebszellen. Diese Verbindungen greifen in den Zellzyklus ein und blockieren oder verzögern den Fortschritt von Zellen von der G0/G1-Phase in die S-Phase. Diese Störung führt zum Zelltod und hemmt das Tumorwachstum. Die beteiligten molekularen Zielstrukturen und Signalwege umfassen die Topoisomerase-I-Hemmung und die Induktion der Apoptose durch verschiedene Signalwege .

Analyse Chemischer Reaktionen

Types of Reactions

3-arylisoquinolinamine derivatives undergo various chemical reactions, including:

Oxidation: These compounds can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides, aryl halides, and sulfonyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted isoquinolines and tetrahydroisoquinolines, which have diverse biological activities .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Paclitaxel: Ein bekanntes Antitumormittel, das in der Krebstherapie eingesetzt wird.

Chinolin-Derivate: Verbindungen mit ähnlichen Strukturmotiven und biologischen Aktivitäten.

Tetrahydroisoquinolin-Derivate: Verbindungen, die aus der Reduktion von Isoquinolin gewonnen werden

Einzigartigkeit

3-Arylisoquinolinamin-Derivate sind einzigartig aufgrund ihrer starken Antitumoraktivität, insbesondere gegen Paclitaxel-resistente Krebszelllinien. Sie haben eine höhere Wirksamkeit bei der Hemmung des Tumorwachstums gezeigt als andere ähnliche Verbindungen, was sie wertvoll für die Entwicklung neuer Krebstherapien macht .

Eigenschaften

IUPAC Name |

3-(3-methoxyphenyl)-7-N,7-N-dimethylisoquinoline-1,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c1-21(2)14-8-7-12-10-17(20-18(19)16(12)11-14)13-5-4-6-15(9-13)22-3/h4-11H,1-3H3,(H2,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNNAZIMPALQIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(N=C(C=C2C=C1)C3=CC(=CC=C3)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

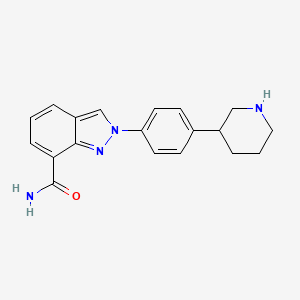

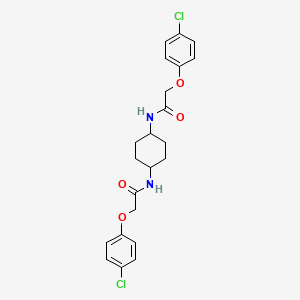

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-aminophenyl)-3-methoxy-N-[(3-methoxyphenyl)methyl]imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1663753.png)

![2-[(2-bromophenyl)methoxy]benzoic Acid](/img/structure/B1663760.png)